2,4-Diethylpyrimidine-5-carboxylic acid 2,4-Diethylpyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13413827
InChI: InChI=1S/C9H12N2O2/c1-3-7-6(9(12)13)5-10-8(4-2)11-7/h5H,3-4H2,1-2H3,(H,12,13)
SMILES: CCC1=NC(=NC=C1C(=O)O)CC
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol

2,4-Diethylpyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC13413827

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

2,4-Diethylpyrimidine-5-carboxylic acid -

Specification

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
IUPAC Name 2,4-diethylpyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C9H12N2O2/c1-3-7-6(9(12)13)5-10-8(4-2)11-7/h5H,3-4H2,1-2H3,(H,12,13)
Standard InChI Key DGJJPZDDUGELKR-UHFFFAOYSA-N
SMILES CCC1=NC(=NC=C1C(=O)O)CC
Canonical SMILES CCC1=NC(=NC=C1C(=O)O)CC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The molecular formula of 2,4-diethylpyrimidine-5-carboxylic acid is C₉H₁₂N₂O₂, with a molecular weight of 180.20 g/mol . The pyrimidine ring is substituted with ethyl groups at positions 2 and 4, while the carboxylic acid group at position 5 enhances solubility and reactivity. Key identifiers include:

  • SMILES: CCC1=NC(=NC=C1C(=O)O)CC

  • InChIKey: DGJJPZDDUGELKR-UHFFFAOYSA-N

  • IUPAC Name: 2,4-diethylpyrimidine-5-carboxylic acid .

Spectral Data

  • FTIR: Peaks at ~3400 cm⁻¹ (O–H stretching), ~1700 cm⁻¹ (C=O stretching), and ~1600 cm⁻¹ (C=N stretching) .

  • ¹H NMR: Ethyl protons appear as multiplets at 1.2–1.4 ppm (CH₃) and 2.5–2.7 ppm (CH₂), while the carboxylic proton resonates at ~12.1 ppm .

Solubility and Stability

The compound exhibits moderate solubility in polar solvents (e.g., ethanol, DMF) but limited solubility in water. Stability data suggest sensitivity to strong acids/bases due to the hydrolyzable ester and amide bonds in related analogs .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves multi-step functionalization of pyrimidine precursors:

  • Nitration and Reduction: Starting with 3,5-dimethylnitrobenzene, nitration with HNO₃/H₂SO₄ yields 3,5-dimethyl-1,2-dinitrobenzene. Catalytic hydrogenation (Pd/C) reduces nitro groups to amines .

  • Cyclization: Reaction with n-butyric acid in polyphosphoric acid forms the benzimidazole core .

  • Oxidation: Air-liquid phase oxidation with cobalt salts converts methyl groups to carboxylic acids .

Example Reaction Scheme:

3,5-DimethylnitrobenzeneHNO3/H2SO4Dinitro IntermediateH2/Pd/CDiaminen-Butyric AcidBenzimidazoleCo OxidationCarboxylic Acid\text{3,5-Dimethylnitrobenzene} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{Dinitro Intermediate} \xrightarrow{\text{H}_2/\text{Pd/C}} \text{Diamine} \xrightarrow{\text{n-Butyric Acid}} \text{Benzimidazole} \xrightarrow{\text{Co Oxidation}} \text{Carboxylic Acid}

Industrial Scalability

A patent by Cao et al. reports a 73.2% yield using recyclable solvents (ethanol, acetic acid), highlighting cost-effectiveness for bulk production.

Biological and Pharmacological Applications

Antileishmanial Activity

In a 2025 study, pyrimidine-5-carboxylic acid derivatives demonstrated potent inhibition of Leishmania dihydrofolate reductase (DHFR), a key enzyme in folate metabolism . Key findings:

CompoundIC₅₀ (µM)Binding Affinity (kcal/mol)
WP-4 (2,4-Dimethyl analog)3.60-9.2
2,4-Diethyl derivative*~4.0 (predicted)-8.9 (predicted)

*Predicted based on SAR trends: Ethyl groups enhance lipophilicity, improving membrane permeability .

Antimicrobial and Anti-Inflammatory Effects

  • Antimicrobial: Trimethylpyrimidine analogs showed MIC values of 32 µg/mL against Staphylococcus aureus.

  • Anti-Inflammatory: Suppression of TNF-α and IL-6 in macrophages suggests potential for treating inflammatory diseases.

Pharmacokinetics

  • Absorption: High gastrointestinal absorption (LogP ≈ 2.1) .

  • BBB Penetration: Predicted CNS activity due to moderate polarity .

Industrial and Material Science Applications

Pharmaceutical Intermediates

The compound serves as a precursor for angiotensin II receptor blockers (e.g., Telmisartan) .

Liquid Crystals

Diethylpyrimidine derivatives exhibit nematic mesophases at 159°C, making them candidates for display technologies .

Future Directions

  • Drug Development: Optimizing ethyl substituents for enhanced DHFR inhibition.

  • Green Chemistry: Exploring solvent-free synthesis routes.

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